Product packaging for 11-Fluoroindolo[1,2-B]isoquinoline(Cat. No.:CAS No. 875740-50-4)

11-Fluoroindolo[1,2-B]isoquinoline

Cat. No.: B11873276
CAS No.: 875740-50-4
M. Wt: 235.25 g/mol
InChI Key: MMICOGCICHCRIH-UHFFFAOYSA-N
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Description

11-Fluoroindolo[1,2-B]isoquinoline is a synthetic specialty chemical featuring a fused indolo[1,2-b]isoquinoline scaffold substituted with a fluorine atom at the 11-position. This structure combines two privileged pharmacophores in medicinal chemistry: the isoquinoline, a heterocyclic aromatic compound that is a structural isomer of quinoline , and the indole ring system. The strategic incorporation of fluorine is a common practice in modern drug design to modulate a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and membrane permeability . The indolo[1,2-b]isoquinoline skeleton is of significant research interest due to its structural relationship to a class of alkaloids known for exhibiting diverse biological activities, including anti-tumor and anti-leukemic effects . Consequently, this compound serves as a valuable building block for researchers in medicinal chemistry, particularly in the discovery and development of new therapeutic agents. Its potential applications extend to the synthesis of more complex molecular architectures for biological screening and the investigation of structure-activity relationships (SAR). Furthermore, fluorinated isoquinolines are also explored in the field of materials science, for instance, in the development of light-emitting materials and as ligands in coordination compounds . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10FN B11873276 11-Fluoroindolo[1,2-B]isoquinoline CAS No. 875740-50-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

875740-50-4

Molecular Formula

C16H10FN

Molecular Weight

235.25 g/mol

IUPAC Name

11-fluoroindolo[1,2-b]isoquinoline

InChI

InChI=1S/C16H10FN/c17-16-13-7-3-1-6-12(13)10-18-14-8-4-2-5-11(14)9-15(16)18/h1-10H

InChI Key

MMICOGCICHCRIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2C=C4C=CC=CC4=C3F

Origin of Product

United States

Synthetic Methodologies for 11 Fluoroindolo 1,2 B Isoquinoline and Analogues

General Strategies for Indolo[1,2-B]isoquinoline Ring System Construction

The synthesis of the tetracyclic indolo[1,2-b]isoquinoline skeleton relies on a variety of modern synthetic methods. These strategies often involve the formation of key carbon-carbon and carbon-nitrogen bonds through metal-catalyzed cross-coupling and cyclization reactions. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Palladium catalysis is a powerful tool for constructing complex heterocyclic systems. One notable method involves a palladium-catalyzed carbonylative Sonogashira/annulation reaction. acs.org This one-step transformation utilizes readily available 2-bromo-N-(2-iodophenyl)benzamides and terminal alkynes to build the indolo[1,2-b]isoquinoline-6,12-dione skeleton. The reaction proceeds by forming three new C-C bonds and one C-N bond in a single operation. acs.org The process is believed to initiate with a carbonylative Sonogashira coupling, followed by an intramolecular annulation cascade to yield the tetracyclic product. acs.org

Another approach involves the palladium-catalyzed cascade cyclization of alkene-tethered aryl halides with o-bromobenzoic acids, which constructs fused hexacyclic scaffolds containing the indolo[2,1-a]isoquinoline core. researchgate.net This method forms three C-C bonds through intramolecular carbopalladation, C-H activation, and decarboxylation. researchgate.net Additionally, amide-containing indolo[2,1-a]isoquinoline derivatives have been synthesized via a palladium-catalyzed carbonylative cyclization of alkene-tethered indoles using nitroarenes as the nitrogen source and Mo(CO)₆ as a CO source and reductant. researchgate.net

Table 1: Palladium-Catalyzed Synthesis of Indolo[1,2-b]isoquinoline-6,12-diones

EntryAryl Halide SubstrateAlkyne SubstrateCatalyst SystemBaseYield (%)
12-bromo-N-(2-iodophenyl)benzamidePhenylacetylenePd₂(dba)₃/PCy₃NEt₃55

Data sourced from Organic Letters, 2022. acs.org

Copper catalysts offer a cost-effective and efficient alternative for synthesizing indolo[1,2-b]isoquinoline and its isomers. A notable method is the copper-catalyzed tandem amino radical cyclization, which constructs indolo-[2,1-a]isoquinoline skeletons in a one-pot process. rsc.org This reaction establishes one C-C and one C-N bond simultaneously under mild conditions. rsc.org

For the synthesis of the related indolo[2,1-a]isoquinoline derivatives, a copper(I) iodide-catalyzed intermolecular cyclization of 2-(2-bromoaryl)-1H-indoles with 1,3-diketones under microwave irradiation has been developed. researchgate.net This reaction proceeds efficiently with a very low catalyst loading. researchgate.net Furthermore, copper catalysis can be employed for the preparation of benzo rsc.orgcaltech.eduindolo[1,2-b]isoquinolin-8-ones. acs.org Mechanistic studies, including a deuteration experiment that indicated a kinetic isotope effect, suggest the reaction involves copper-catalyzed C-H activation, intramolecular cis-addition to an alkyne, and reductive elimination. acs.org

Gold catalysts are exceptionally effective in activating alkynes toward nucleophilic attack, enabling complex cascade reactions. The divergent synthesis of indolo[1,2-a]quinolines can be achieved from nitrogen-tethered 1,8-diynes. elsevierpure.com The use of a Johnphos-coordinated gold catalyst directs the transformation towards a 6-endo-dig selective cycloisomerization, which is followed by a rearrangement to furnish the indolo[1,2-a]quinoline product. elsevierpure.com

A more general approach involves a gold-catalyzed cascade cyclization of diynes, which proceeds through an intramolecular 5-endo-dig hydroamination followed by a 6- or 7-endo-dig cycloisomerization to generate various fused indoles. acs.org Specifically for constructing complex indolines, a gold(I)-catalyzed cascade cyclization of alkynyl indoles has been developed to stereoselectively form the quaternary carbon center found in akuammiline (B1256633) alkaloids. This reaction involves a diastereoselective 6-endo-dig cyclization followed by a nucleophilic attack. nih.gov

Intramolecular amination provides a direct route to form the crucial N-containing ring of the indoloquinoline system. An N-chlorosuccinimide (NCS)-mediated intramolecular cyclization has been reported as a key step in an alternative route to the indolo[2,3-b]quinolone core of perophoramidine. nih.gov This strategy focuses on forming the C–N bond at the indole (B1671886) 2-position, demonstrating the utility of electrophile-mediated cyclizations for constructing these complex heterocyclic systems. nih.gov

Aryne chemistry offers a metal-free pathway to fused aromatic systems. A divergent process has been developed for the synthesis of substituted indolines and isoquinolines by reacting arynes with N-acyl dehydroamino esters. caltech.eduacs.org The reaction outcome is dependent on the substitution of the enamine derivative. Specifically, the reaction of an N-acyl enamine with an aryne can proceed via a [4+2] addition followed by dehydrative aromatization to produce polyfunctionalized isoquinoline (B145761) derivatives. acs.org This methodology provides a powerful tool for constructing the isoquinoline portion of the indolo[1,2-b]isoquinoline scaffold from acyclic precursors. caltech.eduacs.org

Table 2: Aryne Annulation for Isoquinoline Synthesis

EntryEnamine SubstrateAryne PrecursorConditionsProductYield (%)
1Methyl 2-acetamidoacrylate(2-(Trimethylsilyl)phenyl) trifluoromethanesulfonate (B1224126)TBAT, THF, 23 °CMethyl 1-methylisoquinoline-3-carboxylate87
2N-acyl enamine 3Silyl (B83357) aryl triflate 4TBAT, THF, 23 °CIsoquinoline 570

Data sourced from Journal of the American Chemical Society, 2008 and stoltz2.caltech.edu. caltech.eduacs.org

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of complex nitrogen heterocycles. This method allows for the direct functionalization of C-H bonds, offering an atom-economical route to the indoloquinoline core. A significant development is the Rh(III)-catalyzed synthesis of 6-fluoro-indolo[2,1-a]isoquinolines from 2-aryl indoles and ethyl 2-diazo-3,3,3-trifluoropropanoate. rsc.org This reaction proceeds through a defluorinative [4+2] annulation, where the diazo compound acts as a two-carbon synthon. The proposed mechanism involves an initial C-H/N-H bond cleavage of the indole to form a rhodacyclic intermediate, followed by carbene insertion and a sequence of β-fluoride elimination and cyclization steps. rsc.org

This approach is highly valuable as it directly installs a fluorine atom onto the target scaffold, providing a direct route to compounds like 11-fluoroindolo[1,2-b]isoquinoline's close isomer. Other Rh(III)-catalyzed cascade annulations have been developed to access related systems like isoindolo[2,1-b]isoquinolin-5(7H)-ones from N-(pivaloyloxy)benzamides and 2-alkynyl aldehydes, demonstrating the versatility of this catalytic system. nih.govacs.org

Metal-Free Approaches for Fused Indole-Isoquinoline Scaffolds

In recent years, metal-free synthetic methods have gained prominence due to their cost-effectiveness and reduced environmental impact. Radical cascade cyclizations have emerged as a powerful tool for the construction of complex heterocyclic systems. For instance, a convenient and efficient protocol for the synthesis of indolo[2,1-α]isoquinoline derivatives has been developed through the reaction of 2-aryl-N-acryloyl indoles with aryl or alkyl α-keto acids. researchgate.netnih.govbohrium.comdocumentsdelivered.comrsc.org This method proceeds under an air environment and tolerates a broad range of functional groups, affording the products in good to excellent yields. researchgate.netnih.govbohrium.comdocumentsdelivered.comrsc.org Control experiments have suggested a free-radical pathway for this transformation. bohrium.comdocumentsdelivered.com

Another metal-free approach involves the three-component reaction of 2-aryl-N-acryloyl indoles, sulfur dioxide, and aryldiazonium tetrafluoroborates to yield sulfonylated indolo[2,1-a]isoquinolines. rsc.org This reaction proceeds under mild conditions using a sulfur dioxide surrogate. rsc.org Furthermore, visible-light-induced radical cascade cyclization reactions have been successfully employed for the synthesis of the indolo[2,1-a]isoquinoline core structure, offering a redox-neutral process with exceptional functional group tolerance. rsc.org

Table 1: Examples of Metal-Free Radical Cascade Cyclizations for Indolo[2,1-a]isoquinoline Derivatives

Starting Materials Reagents and Conditions Product Type Yield Reference
2-aryl-N-acryloyl indoles, aryl/alkyl α-keto acids Air, Acetone/Water (1:1), 100 °C, 4h Acyl-substituted indolo[2,1-a]isoquinolines Good to Excellent researchgate.netbohrium.com
2-aryl-N-acryloyl indoles, sulfur dioxide, aryldiazonium tetrafluoroborates DABCO·(SO2)2, mild conditions Sulfonylated indolo[2,1-a]isoquinolines Good to Excellent rsc.org
2-aryl-N-acryloyl indoles Visible light, photocatalyst Indolo[2,1-a]isoquinolines Good to Excellent rsc.org

Fluorination Strategies for Isoquinoline and Indole Derivatives

The introduction of fluorine into heterocyclic systems can significantly alter their physicochemical and biological properties. Several methods for the fluorination of isoquinoline and indole, the parent heterocycles of the target molecule, have been reported.

Regioselective Fluorination Techniques

The regioselective introduction of a fluorine atom is a critical step in the synthesis of specifically substituted fluoro-heterocycles. For isoquinolines, palladium-catalyzed annulation of fluoroalkylated alkynes with 2-iodobenzylidenamines has been shown to produce 4-fluoroalkylated isoquinolines in high yield and as a single regioisomer.

Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are widely used for the direct fluorination of aromatic compounds. researchgate.netrsc.orgenamine-genez.com The fluorination of arenes with Selectfluor™ in ionic liquids provides a "green" alternative to traditional methods, proceeding under essentially acid-free conditions. rsc.org The substrate selectivity in these reactions is indicative of a conventional polar mechanism. rsc.org For indoles, silver-catalyzed one-pot cyclization/fluorination of 2-alkynylanilines in the presence of electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) or Selectfluor affords structurally diverse fluorinated indole derivatives. enamine-genez.com

Incorporation of Fluorine-Containing Functional Groups

Beyond direct fluorination, the incorporation of fluorine-containing functional groups is a common strategy. For instance, a variety of fluorine-containing indole derivatives can be synthesized via palladium-catalyzed annulation of internal alkynes with 2-iodoaniline (B362364) derivatives. nih.gov Similarly, new fluorinated and chlorinated indenoisoquinolines have been developed as topoisomerase I poisons, highlighting the importance of halogenated isoquinoline scaffolds in medicinal chemistry. nih.gov

Multicomponent Dearomative Difluoroalkylation

Dearomatization reactions offer a powerful method for the three-dimensional functionalization of flat aromatic systems. A multicomponent dearomative difluoroalkylation of isoquinolines has been developed using difluorinated silyl enol ethers. This method proceeds without the need for a transition-metal or organic catalyst and allows for the construction of gem-difluorinated heterocycles. bohrium.com

Fluorinated Alcohol-Catalyzed Syntheses

Fluorinated alcohols, such as trifluoroethanol (TFE), can act as unique solvents or catalysts, promoting specific chemical transformations. While not a direct fluorination method, the use of TFE as a solvent has been shown to be effective in the iron-catalyzed N-alkylation of indolines. This highlights the potential of fluorinated solvents to influence the outcome of reactions involving indole and isoquinoline precursors.

Specific Synthetic Pathways to this compound

One potential pathway involves the construction of the indolo[1,2-b]isoquinoline core via a transition metal-catalyzed intramolecular cyclization. For example, a 2-(2-bromophenyl)-1H-indole derivative could undergo an intramolecular Heck reaction to form the tetracyclic system. encyclopedia.pub

A plausible synthetic approach to the parent indolo[1,2-b]isoquinoline could involve a Pictet-Spengler reaction. wikipedia.orgquimicaorganica.orgnih.govorganicreactions.orgmdpi.com This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgquimicaorganica.orgnih.govorganicreactions.orgmdpi.com An alternative approach is the Bischler-Napieralski reaction, which allows for the synthesis of 3,4-dihydroisoquinolines from β-ethylamides of electron-rich arenes using condensing reagents like POCl3 or P2O5. organic-chemistry.orgjk-sci.comwikipedia.orgresearchgate.netaurigeneservices.com The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. wikipedia.org

Once the indolo[1,2-b]isoquinoline core is synthesized, the final step would be the regioselective fluorination at the 11-position. The electron-rich nature of the indole moiety would likely direct the electrophilic attack to this position. An electrophilic fluorinating agent such as Selectfluor™ would be a suitable reagent for this transformation, potentially carried out in an ionic liquid or a polar aprotic solvent to facilitate the reaction. researchgate.netrsc.orgenamine-genez.com The reaction conditions would need to be carefully optimized to ensure regioselectivity and avoid over-fluorination.

Table 2: Proposed Synthetic Strategy for this compound

Step Reaction Type Proposed Reactants Key Reagents/Catalysts Intermediate/Product
1 Bischler-Napieralski Reaction N-(2-(1H-indol-2-yl)ethyl)acetamide POCl₃, P₂O₅ Dihydroindolo[1,2-b]isoquinoline
2 Oxidation Dihydroindolo[1,2-b]isoquinoline DDQ or MnO₂ Indolo[1,2-b]isoquinoline
3 Electrophilic Fluorination Indolo[1,2-b]isoquinoline Selectfluor™ (F-TEDA-BF₄) This compound

This proposed pathway leverages well-established reactions for the synthesis of the core structure and a standard method for electrophilic fluorination. Experimental validation would be required to confirm the feasibility and optimize the conditions for each step.

Mechanistic Investigations of 11 Fluoroindolo 1,2 B Isoquinoline Formation Reactions

Detailed Reaction Pathway Elucidation

The formation of the 11-fluoroindolo[1,2-b]isoquinoline core typically proceeds through a series of orchestrated steps involving intramolecular cyclization. A common strategy involves the construction of an N-(2-halobenzyl)indole precursor, which then undergoes a cyclization cascade.

One plausible pathway commences with the synthesis of N-(2-bromobenzyl)-fluoroindole. This intermediate can be subjected to conditions that promote a dual lithiation, forming a dianion at the 2-position of the indole (B1671886) and the benzylic position. researchgate.net The subsequent reaction with an appropriate electrophile, such as a carboxylic ester, can trigger an intramolecular condensation and cyclization, leading to the formation of the 6,11-dihydroindolo[1,2-b]isoquinoline ring system. A final oxidation step would then yield the aromatic this compound.

Alternative metal-catalyzed approaches, such as those employing palladium or copper, are also prevalent in the synthesis of related isoquinoline (B145761) structures. organic-chemistry.orgacs.org These reactions often involve a sequence of C-H activation, C-C bond formation, and C-N bond formation. For instance, a palladium-catalyzed coupling of a suitably substituted indole derivative with an ortho-haloaryl component could initiate the cyclization cascade. organic-chemistry.org Trifluoroacetic acid-mediated cascade reactions have also been shown to be effective in the synthesis of similar isoindolo[1,2-a]isoquinoline and isoindolo[2,1-a]quinoline derivatives, suggesting a potential route for the target compound. researchgate.net

Radical cascade cyclizations offer another metal-free pathway. bohrium.com In such a mechanism, a radical initiator would trigger the formation of a radical on the indole precursor, which then undergoes an intramolecular cyclization onto the aromatic ring, followed by subsequent steps to form the final product.

A general representation of a potential synthetic pathway is outlined below:

StepDescription
1 Synthesis of a fluorinated indole precursor.
2 Attachment of a 2-halobenzyl or related group to the indole nitrogen.
3 Intramolecular cyclization via metal-catalyzed cross-coupling, acid-mediated condensation, or radical cascade.
4 Aromatization/Oxidation to yield the final this compound.

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step and transition state structure of a reaction. wikipedia.orgprinceton.edu In the context of this compound synthesis, KIE experiments can provide valuable insights into the mechanism, particularly for steps involving C-H bond cleavage.

A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. utdallas.edu For instance, if a C-H bond activation at a specific position on the indole or benzene (B151609) ring is the slowest step, replacing that hydrogen with deuterium (B1214612) would result in a significant decrease in the reaction rate (a normal KIE, kH/kD > 1).

In a study on the synthesis of indolo[2,1-a]isoquinolines via a triazene-directed C-H annulation cascade, KIE experiments suggested that the alkyne insertion step was rate-limiting for the second C,N annulation reaction. nih.gov A similar approach could be applied to the synthesis of this compound to determine the rate-limiting step.

ExperimentDescriptionExpected Outcome if C-H Cleavage is Rate-Determining
Parallel Reaction Two separate reactions are run, one with the normal hydrogen-containing substrate and one with the deuterium-labeled substrate.The reaction with the deuterium-labeled substrate will proceed at a significantly slower rate.
Competition Experiment A mixture of the hydrogen and deuterium-labeled substrates is allowed to react.The product formed from the hydrogen-containing substrate will be the major product.

Secondary KIEs can also provide information about changes in hybridization at the labeled position during the reaction. wikipedia.org For example, a change from sp2 to sp3 hybridization at a carbon atom in the transition state would result in an inverse secondary KIE (kH/kD < 1).

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in directing the reaction towards the desired this compound product with high selectivity and efficiency.

Catalysts:

Palladium and Nickel Catalysts: These are widely used for cross-coupling reactions, such as the Mizoroki–Heck reaction, which can be a key step in forming the isoquinoline core. acs.org The choice of ligand for the metal is crucial in tuning the catalyst's activity and selectivity. Sterically bulky N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting cascade reactions leading to indolo[2,1-a]isoquinolines. acs.org

Copper Catalysts: Copper(I) iodide is often employed in coupling reactions, such as the Goldberg-Ullmann type, to form C-N bonds. mdpi.com It can also catalyze tandem reactions for the synthesis of densely functionalized isoquinolines. organic-chemistry.org

Rhodium and Ruthenium Catalysts: These are effective for C-H activation and annulation reactions, providing a direct route to construct the isoquinoline ring system from simpler precursors. organic-chemistry.org

Lewis Acids: Lewis acids like trifluoroacetic acid (TFA) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can mediate cascade reactions by activating functional groups and promoting cyclization. researchgate.netacs.org

Reagents:

Bases: Bases such as potassium carbonate or cesium carbonate are often required to facilitate deprotonation or to neutralize acidic byproducts. organic-chemistry.orgmdpi.com

Oxidants: In cases where a dihydro intermediate is formed, an oxidant is needed for the final aromatization step. This can be as simple as air (O2) or chemical oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Radical Initiators: In metal-free radical cascade reactions, initiators like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K2S2O8) are used to generate the initial radical species. bohrium.com

Catalyst/Reagent TypeFunctionExampleReference
Palladium Catalyst C-C and C-N bond formationPd(OAc)2 with a suitable ligand organic-chemistry.org
Nickel Catalyst Mizoroki–Heck/amination cascadeNi(cod)2 with an NHC ligand acs.org
Copper Catalyst C-N bond formation, cyclizationCuI organic-chemistry.orgmdpi.com
Lewis Acid Promotes cyclizationTrifluoroacetic acid (TFA) researchgate.netacs.org
Base Deprotonation, neutralizationK2CO3, Cs2CO3 organic-chemistry.orgmdpi.com
Radical Initiator Initiates radical cascadeK2S2O8 bohrium.com

Examination of Key Intermediates

The isolation or spectroscopic detection of key intermediates is crucial for confirming the proposed reaction mechanism. In the synthesis of this compound, several transient species can be postulated.

One key intermediate is the N-(2-halobenzyl)-fluoroindole . Its structure and purity are critical for the success of the subsequent cyclization.

Another important intermediate, particularly in lithiation-based methods, is the dianionic species . researchgate.net While often not isolated, its formation can be inferred through quenching experiments with various electrophiles.

In metal-catalyzed reactions, organometallic intermediates , where the metal is coordinated to the organic framework, are central to the catalytic cycle. For example, in a palladium-catalyzed reaction, an oxidative addition intermediate, followed by migratory insertion and reductive elimination intermediates, would be involved.

In radical cascade reactions, the initial indolyl radical is a key intermediate that dictates the regioselectivity of the cyclization. bohrium.com

The 6,11-dihydroindolo[1,2-b]isoquinoline is a common penultimate intermediate. researchgate.net Its presence can often be confirmed by spectroscopic methods like NMR before the final oxidation step. The stability of this intermediate can vary depending on the substituents and reaction conditions.

IntermediateFormation PathwayMethod of Examination
N-(2-halobenzyl)-fluoroindoleNucleophilic substitutionNMR, Mass Spectrometry
Dianionic speciesDeprotonation with a strong baseQuenching experiments
Organometallic complexReaction with a metal catalystIn-situ spectroscopy (e.g., NMR), theoretical calculations
Indolyl radicalReaction with a radical initiatorRadical trapping experiments, EPR spectroscopy
6,11-Dihydroindolo[1,2-b]isoquinolineIntramolecular cyclizationNMR, Mass Spectrometry

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of 11-Fluoroindolo[1,2-b]isoquinoline. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

¹H NMR: The proton NMR spectrum of the parent indolo[1,2-b]isoquinoline scaffold would be expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants of these protons are highly sensitive to their electronic environment and proximity to other atoms. For the 11-fluoro derivative, the introduction of the fluorine atom would induce noticeable changes in the chemical shifts of nearby protons, particularly those on the same aromatic ring.

¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. For isoquinoline (B145761) itself, characteristic signals appear around 152 ppm for C1 and 143 ppm for C3, with other aromatic carbons resonating between 120 and 136 ppm. chemicalbook.com In the fused indolo[1,2-b]isoquinoline system, the increased conjugation and structural complexity would lead to a wider dispersion of signals. The carbon atom directly bonded to the fluorine in the 11-fluoro derivative would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature for its assignment. Theoretical calculations, such as those using the GIAO method at the HF/6-31++G(d,p) level, can be employed to predict and help interpret the experimental ¹³C NMR chemical shifts of quinoline (B57606) and isoquinoline derivatives. tsijournals.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique for the characterization of this compound. This method is highly sensitive and provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine signal would be indicative of its position on the aromatic ring and the nature of the surrounding substituents. For comparison, the ¹⁹F NMR signal for 6-fluoroisoquinoline (B87247) has been documented. ambeed.com Computational methods have proven to be powerful tools in assigning ¹⁹F NMR resonances in complex polycyclic perfluoroheteroaromatic compounds. researchgate.networktribe.com

Detailed, experimentally-derived NMR data for the specific compound this compound is available from specialized chemical suppliers. bldpharm.com

Table 1: Representative NMR Data for Isoquinoline Derivatives

NucleusCompoundChemical Shift (ppm)
¹³CIsoquinoline152.7 (C1), 143.2 (C3), 135.9 (C4a), 130.3 (C8a), 129.0 (C5), 127.5 (C7), 127.3 (C6), 126.5 (C4), 120.6 (C8)
¹HIsoquinoline N-oxide8.777, 8.145, 7.794, 7.721, 7.681, 7.62, 7.60

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing valuable information about the presence of specific functional groups. The IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the various bond vibrations within its structure.

Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds would give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F bond stretch would be expected in the 1250-1000 cm⁻¹ region. The exact position of this band can provide further structural information.

Aromatic C-H bending: Out-of-plane bending vibrations for the aromatic C-H bonds would be observed in the 900-675 cm⁻¹ region, and the pattern of these bands can sometimes help to deduce the substitution pattern of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Exploration

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The extended π-conjugated system of the indolo[1,2-b]isoquinoline core is expected to give rise to strong absorptions in the UV and possibly the visible region of the electromagnetic spectrum.

The UV-Vis spectrum of the parent isoquinoline shows characteristic absorption bands, and the fusion of the indole (B1671886) ring would be expected to cause a bathochromic (red) shift in these absorptions due to the larger conjugated system. nist.gov The introduction of a fluorine atom at the 11-position would likely have a modest effect on the absorption maxima compared to the unsubstituted parent compound.

Furthermore, many extended aromatic systems exhibit photoluminescence (fluorescence or phosphorescence). An exploration of the photoluminescent properties of this compound could reveal information about its excited states and potential applications in materials science or as a fluorescent probe. The study of related indolo[3,2-c]isoquinoline analogues has involved investigating their electronic structures and transitions using UV spectroscopy in conjunction with theoretical approaches like Time-Dependent Density Functional Theory (TD-DFT). nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined.

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and angles, offering insight into the electronic structure and hybridization.

The planarity or deviation from planarity of the fused ring system.

Intermolecular interactions in the solid state, such as π-π stacking or hydrogen bonding, which govern the crystal packing.

The crystal structures of several related isoquinoline derivatives have been determined, including N-benzyl-3,4,5,6,7,8-hexafluoroisoquinolin-1-amine and 1,2,3-trimethoxy-5,11-dihydroindolo[1,2-b]isoquinoline-5,11-dione. worktribe.comnih.gov These studies reveal details about bond distances, torsion angles, and crystal packing, often involving slanted stacks of aromatic rings. worktribe.comnih.gov For instance, the molecular structure of a related pyrazino[1,2-b]isoquinolin-6-one has been elucidated using X-ray diffraction, confirming its complex heterocyclic framework. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a particularly valuable technique for studying chiral molecules.

If this compound were to be resolved into its enantiomers, or if it were to adopt a non-planar, chiral conformation, CD spectroscopy could be used to probe its stereochemical properties. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), would be a unique fingerprint of the molecule's absolute configuration and predominant conformation in solution. While the core indolo[1,2-b]isoquinoline system is largely planar, certain derivatives or interactions with chiral environments could induce chiroptical properties.

Computational and Theoretical Studies of 11 Fluoroindolo 1,2 B Isoquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules with high accuracy. nih.gov It has become a primary method for studying the electronic characteristics of complex organic compounds, including heterocyclic systems related to indolo[1,2-b]isoquinoline. nih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. In computational studies of analogous indolo[3,2-c]isoquinoline derivatives, DFT calculations have been used to determine these energy values. For instance, calculations on some derivatives have shown that the HOMO-LUMO gap can be influenced by solvent polarity and the nature of substituents. nih.gov For 11-Fluoroindolo[1,2-B]isoquinoline, the electronegative fluorine atom is expected to lower the energies of both the HOMO and LUMO levels, potentially altering the energy gap and thus its reactivity profile compared to the unsubstituted parent compound.

Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Indoloisoquinoline Derivatives This table presents data for analogous compounds to illustrate the application of DFT calculations, as specific data for this compound is not available.

Compound Derivative Phase/Solvent HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Indolo[3,2-c]isoquinoline Derivative 3e Gas Phase - - 2.53
Indolo[3,2-c]isoquinoline Derivative 3e n-Hexane - - 2.44
Indolo[3,2-c]isoquinoline Derivative 3e Methanol (MeOH) - - 2.30
Indolo[3,2-c]isoquinoline Derivative 3e Acetonitrile (MeCN) - - 2.28

Data sourced from a study on indolo[3,2-c]isoquinoline analogues. nih.gov

DFT calculations are also employed to predict various spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds. Theoretical calculations can provide predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which can be compared with experimental data to validate the proposed structure. In a study on indolo[3,2-c]isoquinoline derivatives, the structures were confirmed with spectral data, a process that can be supported by DFT-based predictions. nih.gov For this compound, DFT could predict the ¹⁹F NMR chemical shift, a key characteristic for fluorinated compounds, as well as the effect of the fluorine atom on adjacent proton and carbon signals.

DFT is a valuable tool for exploring the mechanisms of chemical reactions. It can be used to model transition states and reaction intermediates to determine the most likely pathway for a given transformation. While specific mechanistic studies on the synthesis of this compound are not found, protocols for synthesizing related indolo[2,1-α]isoquinoline derivatives have been developed, and control experiments suggest a radical pathway mechanism. rsc.org A thorough DFT study could map the potential energy surface for such a synthesis, calculating activation energies for different proposed steps and providing a deeper, quantitative understanding of the reaction mechanism.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. nih.gov It is a widely used method for simulating ultraviolet-visible (UV-Vis) absorption spectra, including parameters like maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths. nih.gov

For a fluorinated aromatic system like this compound, TD-DFT can predict how the fluorine substituent influences its photophysical properties. Studies on related indolo[3,2-c]isoquinoline derivatives have utilized TD-DFT to understand their absorption and emission spectra, revealing that electronic transitions are often of a π-π* nature with intramolecular charge transfer (ICT) character. nih.gov The introduction of electron-donating or electron-withdrawing groups was shown to shift the absorption and emission maxima. nih.gov A TD-DFT analysis of this compound would similarly predict its absorption spectrum and provide insight into the nature of its electronic transitions.

Molecular Mechanics (MM+) and Conformational Analysis

Molecular Mechanics (MM) methods offer a faster, albeit less detailed, computational approach compared to quantum mechanical methods like DFT. The MM+ force field is one of several parameterizations used for these calculations. These methods are particularly useful for performing conformational analysis of large and flexible molecules. For a rigid, planar system like the indolo[1,2-b]isoquinoline core, extensive conformational analysis is less critical. However, if substituents were present on the molecule, MM+ could be used to rapidly screen for low-energy conformers before subjecting them to more accurate DFT optimization. In at least one study on related indolo[1,2-b]quinazoline derivatives, molecular mechanics (MM+) was used in conjunction with DFT as part of a Quantitative Structure-Activity Relationship (QSAR) study. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (physicochemical properties) and an experimentally determined activity.

For the indolo[1,2-b]isoquinoline scaffold, QSAR studies could be invaluable for designing derivatives with enhanced biological activity. Although no QSAR studies on this compound itself are available, studies on related indolo[1,2-b]quinazoline derivatives have successfully established 3D-QSAR models. researchgate.net These models have highlighted the importance of electrostatic and steric effects of substituents for anticancer activity. researchgate.net

To develop a QSAR model for a series of indolo[1,2-b]isoquinoline derivatives, the following steps would be taken:

A dataset of compounds with measured biological activity would be compiled.

The 3D structures would be generated and optimized, often using methods like DFT or MM+.

A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical equation linking the descriptors to the activity.

The model's predictive power would be rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. researchgate.net

Correlation of Theoretical Descriptors with Biological Activity

The biological activity of this compound and its derivatives is intricately linked to their electronic and steric properties. Theoretical descriptors, derived from computational models, provide a quantitative measure of these properties. Key descriptors often include:

Electronic Descriptors: These pertain to the electron distribution within the molecule and are crucial for understanding intermolecular interactions. For the indolo[1,2-b]isoquinoline framework, descriptors such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO gap are of particular importance. The energies of these frontier orbitals are indicative of the molecule's ability to donate or accept electrons, which is fundamental to its reactivity and binding affinity to biological targets. The dipole moment and electrostatic potential maps further describe the charge distribution and potential sites for electrostatic interactions.

Lipophilic Descriptors: The lipophilicity of a compound, often quantified by the logarithm of the partition coefficient (logP), is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Computational methods can predict logP values, providing insights into the compound's likely behavior in biological systems.

While specific QSAR studies exclusively on this compound are not extensively reported in the available literature, research on related indolo[3,2-c]isoquinoline derivatives has demonstrated the utility of such approaches. nih.gov For instance, density functional theory (DFT) calculations have been employed to determine the optimized geometry and electronic properties of similar heterocyclic systems, which are then correlated with their observed antimicrobial and DNA cleavage activities. nih.gov

Theoretical DescriptorBiological Activity Correlation
HOMO EnergyPotential for electron donation in biological interactions
LUMO EnergySusceptibility to nucleophilic attack
HOMO-LUMO GapMolecular reactivity and stability
Dipole MomentStrength of polar interactions with biological targets
Molecular VolumeSteric fit within a receptor binding pocket
logPMembrane permeability and pharmacokinetic profile

Predictive Modeling for Fluorinated Analogues

Predictive modeling, particularly through QSAR, aims to develop mathematical models that can forecast the biological activity of new, un-synthesized compounds based on their molecular descriptors. For fluorinated analogues of indolo[1,2-b]isoquinoline, such models would be invaluable for prioritizing synthetic targets with enhanced potency or improved pharmacokinetic profiles.

The development of a predictive QSAR model typically involves the following steps:

Data Set Assembly: A series of fluorinated indolo[1,2-b]isoquinoline analogues with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of theoretical descriptors (electronic, steric, lipophilic, etc.) is calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the calculated descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

While a specific predictive model for this compound and its analogues is not yet publicly available, the principles of QSAR have been successfully applied to other classes of fluorinated heterocyclic compounds. These models can guide the rational design of new derivatives by predicting the impact of substituting different positions of the indolo[1,2-b]isoquinoline scaffold with fluorine atoms or other functional groups. For example, such models could predict how changes in the electronic properties induced by fluorine substitution at various positions would affect the compound's interaction with a specific biological target.

The synthesis of various fluorinated pyrrolo[2,1-a]isoquinolines, a related class of compounds, highlights the chemical feasibility of introducing fluorine into such heterocyclic systems. nih.gov This synthetic accessibility, combined with the power of predictive modeling, opens avenues for the systematic exploration of fluorinated indolo[1,2-b]isoquinoline analogues as potential therapeutic agents.

Structure Activity Relationship Sar Studies of 11 Fluoroindolo 1,2 B Isoquinoline and Analogues in Vitro Focus

Systematic Modification of the Indolo[1,2-B]isoquinoline Scaffold

The indolo[1,2-b]isoquinoline framework has been the subject of extensive synthetic efforts to generate a diverse range of derivatives. researchgate.netrsc.org These modifications are crucial for probing the SAR and optimizing the pharmacological profile of these compounds.

One common strategy involves the introduction of various substituents at different positions of the indolo[1,2-b]isoquinoline core. For instance, the synthesis of a series of derivatives with substitutions on the indole (B1671886) or isoquinoline (B145761) moieties has allowed for a systematic evaluation of their biological activities. researchgate.net Research has shown that even minor changes to the scaffold can lead to significant differences in biological effects, such as anti-α-glucosidase activity. researchgate.netresearchgate.net

The development of novel synthetic methodologies, such as visible-light-induced radical cascade cyclization reactions, has further expanded the accessible chemical space for indolo[1,2-b]isoquinoline derivatives, enabling the creation of analogues with a wide array of functional groups. rsc.org These synthetic advancements are instrumental in building a comprehensive understanding of the SAR for this class of compounds.

Impact of Fluorine Substitution Position on Biological Interactions

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. nih.govresearchgate.net The position of fluorine substitution on the indolo[1,2-b]isoquinoline scaffold can have a profound effect on its interactions with biological targets.

Fluorine's high electronegativity and small size can alter the electronic distribution within the molecule, influence metabolic stability, and affect binding affinity to proteins. nih.gov While specific studies on the systematic positional evaluation of fluorine on the indolo[1,2-b]isoquinoline core are not extensively detailed in the provided context, general principles of fluorine substitution in other heterocyclic systems suggest that its placement is critical. For instance, in cannabinoids, fluorine substitution at certain positions had a detrimental effect on receptor binding affinity. nih.gov

The strategic placement of fluorine can lead to enhanced interactions through the formation of hydrogen bonds or by altering the conformation of the molecule to better fit a binding site. Conversely, unfavorable steric or electronic effects can arise from substitution at other positions, leading to decreased activity. Therefore, the precise location of the fluorine atom is a key determinant of the biological profile of fluoroindoloisoquinoline analogues.

SAR Studies on Specific Biological Targets (e.g., enzyme inhibition, DNA interaction)

The biological activity of indolo[1,2-b]isoquinoline derivatives has been investigated against various targets, with a notable focus on enzyme inhibition and DNA interaction.

Enzyme Inhibition:

A significant area of research has been the evaluation of indolo[1,2-b]isoquinolines as enzyme inhibitors. For example, a series of these derivatives demonstrated potent inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.netresearchgate.netresearchgate.net The IC50 values for these compounds were found to be in the micromolar range, significantly more potent than the standard drug acarbose. researchgate.netresearchgate.net Kinetic studies revealed that some of these derivatives act as reversible, mixed-type inhibitors of α-glucosidase. researchgate.net

The SAR for α-glucosidase inhibition highlighted that the presence of certain substituents, such as a naphthalene (B1677914) moiety, could dramatically increase the inhibitory potency. researchgate.net This suggests that the lipophilicity and steric bulk of the substituents play a crucial role in the interaction with the enzyme's active site.

DNA Interaction:

The planar, polycyclic aromatic structure of the indolo[1,2-b]isoquinoline scaffold makes it a prime candidate for interaction with DNA. nih.gov Many isoquinoline alkaloids have been shown to bind to DNA, primarily through intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can lead to the inhibition of DNA replication and transcription, which is a key mechanism for the anticancer activity of many compounds.

Studies on related indoloquinoline alkaloids, such as neocryptolepine, have shown that they can bind to DNA and inhibit topoisomerase II, an enzyme essential for DNA replication. nih.gov Furthermore, some indoloquinolines exhibit a high affinity for non-canonical DNA structures like triplex and quadruplex DNA. nih.gov The interaction with DNA is often influenced by the specific substituents on the isoquinoline core, which can affect the binding affinity and mode. nih.gov

Biological Interactions and Mechanistic Insights of 11 Fluoroindolo 1,2 B Isoquinoline in Vitro Focus

In Vitro Biological Activity Evaluation (Excluding Clinical Data)

Enzyme Inhibition Studies (e.g., α-glucosidase)

A series of indolo[1,2-b]isoquinoline derivatives have been investigated for their potential to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism. nih.govresearchgate.net In one study, all twenty synthesized derivatives demonstrated notable inhibitory effects on α-glucosidase, with IC50 values ranging from 3.44 ± 0.36 to 41.24 ± 0.26 μM. nih.govresearchgate.net This was significantly more potent than the positive control, acarbose, which had an IC50 value of 640.57 ± 5.13 μM. nih.govresearchgate.net

Notably, compound 11 within this series, which features a specific substitution pattern on the indolo[1,2-b]isoquinoline core, exhibited the most potent anti-α-glucosidase activity with an IC50 value of 3.44 ± 0.36 μM, making it approximately 186 times more effective than acarbose. nih.govglobalauthorid.com Kinetic analysis of several of the most active compounds, including compound 11 , revealed a reversible and mixed-type inhibition mechanism. nih.gov This indicates that these compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Further mechanistic studies using 3D fluorescence and circular dichroism spectroscopy showed that the interaction between these indolo[1,2-b]isoquinoline derivatives and α-glucosidase led to conformational changes in the enzyme. nih.gov Molecular docking and dynamics simulations provided additional insights into the binding interactions between the compounds and the active site of α-glucosidase. nih.gov The potential of 4-hydroxyquinolinone-hydrazones as α-glucosidase inhibitors has also been explored, with some derivatives showing greater activity than acarbose. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Indolo[1,2-b]isoquinoline Derivatives

CompoundIC50 (μM)Inhibition Type
Compound 11 3.44 ± 0.36Mixed-type
Compound 9 Data not availableMixed-type
Compound 13 Data not availableMixed-type
Compound 18 Data not availableMixed-type
Compound 19 Data not availableMixed-type
Acarbose (Control) 640.57 ± 5.13Not Applicable

Antiproliferative and Cytotoxic Activity in Cell Lines (In Vitro)

The antiproliferative and cytotoxic effects of indolo[1,2-b]isoquinoline and its derivatives have been evaluated in various human cancer cell lines. A novel series of isoindolo[2,1-a]quinoxaline and indolo[1,2-a]quinoxaline derivatives demonstrated antiproliferative activity against leukemia and breast cancer cell lines, with concentrations in the range of 3 to 18 µM. nih.gov

Derivatives of 11-methyl-6-[2-(dimethylamino)ethyl]-6H-indolo[2,3-b]quinoline have shown cytotoxic activity against a panel of cell lines, including multidrug-resistant sublines. nih.gov Similarly, certain indolo-, pyrrolo-, and benzofuro-quinolin-2(1H)-ones and 6-anilinoindoloquinoline derivatives have been synthesized and tested in vitro against a panel of 60 human tumor cell lines. nih.gov The 6-anilinoindoloquinolines were found to be the most cytotoxic among the tested series. nih.gov

Specifically, 1-[3-(11H-indolo[3,2-c]quinolin-6ylamino)phenyl]ethanone oxime hydrochloride (11a ) and its 2-chloro derivative (11b ) were particularly active, with mean GI50 values of 1.70 and 1.35 µM, respectively. nih.gov These two compounds also showed potent growth inhibition of the SNB-75 CNS cancer cell line, with a GI50 value of less than 0.01 µM. nih.gov

Fluoroindenoisoquinolines, a class of compounds related to 11-fluoroindolo[1,2-b]isoquinoline, have demonstrated potent antitumor activity in the NCI-60 cancer cell line panel. nih.gov One such compound, LMP135, was found to be more potent than the established anticancer drug topotecan. nih.gov The cytotoxic effects of various isoquinoline (B145761) alkaloids and herbal extracts have also been investigated against human cancer cell lines, including melanoma and squamous cell carcinoma, showing promising results. nih.gov

Topoisomerase Inhibitory Activity (In Vitro)

Fluoroindenoisoquinolines have been identified as novel non-camptothecin inhibitors of topoisomerase I (TOP1). nih.gov These compounds, including LMP517, LMP135, and LMP134, effectively induce and stabilize TOP1 cleavage complexes (TOP1cc) in cancer cells at nanomolar concentrations. nih.gov The replacement of methoxy (B1213986) groups in earlier indenoisoquinoline compounds with fluorine was intended to improve metabolic stability. nih.gov

In vitro assays have confirmed the dose-dependent inhibition of human topoisomerase I activity by these compounds. mdpi.com For instance, WN198, a copper derivative of indenoisoquinoline, and its parent compound WN191, disrupted topoisomerase I activity at concentrations of 1-2 µM. mdpi.com The inhibitory activity of these compounds is often greater than that of the parent indenoisoquinolines. nih.gov

The mechanism of action involves the trapping of TOP1cc, which leads to the formation of DNA damage, as measured by the phosphorylation of histone H2AX (γH2AX). nih.gov The activity of fluoroindenoisoquinolines is highly correlated with that of camptothecin (B557342) derivatives, further supporting their role as TOP1 inhibitors. nih.gov Additionally, pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit both topoisomerase I and IIα. mdpi.com

Receptor Ligand Interactions (e.g., melatonin (B1676174) receptor antagonists/agonists)

The indolo[1,2-b]isoquinoline scaffold has been explored for its potential interaction with various receptors, including melatonin receptors. Melatonin, a neurohormone, interacts with G protein-coupled receptors MT1 and MT2 to regulate circadian rhythms. researchgate.netnih.gov

A series of substituted indolo[2,1-a]isoquinolines and indolo[1,2-a]benzoxazines have been synthesized as melatonin analogues to probe the binding site of the melatonin receptor. researchgate.net Both agonist and antagonist activities were measured using a [35S]GTPγS binding assay. researchgate.net The introduction of a nitrogen atom into the naphthalene (B1677914) ring of agomelatine, a known melatonin agonist, to create isoquinoline and tetrahydroisoquinoline derivatives, generally led to a decrease in binding affinity for both MT1 and MT2 receptors. researchgate.net However, this modification also resulted in a notable improvement in pharmacokinetic properties. researchgate.net

Virtual screening of large compound libraries against the MT1 crystal structure has led to the discovery of novel chemotypes, including inverse agonists, that are topologically distinct from known melatonin receptor ligands. nih.gov These findings highlight the potential for developing selective MT1 ligands based on diverse scaffolds. nih.gov

Antifungal and Antibacterial Properties (In Vitro)

The antimicrobial potential of isoquinoline derivatives has been investigated against various pathogens. A new class of alkynyl isoquinolines has demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains. nih.gov

In one study, the replacement of a chloro group with a fluoro group on the isoquinoline moiety did not alter the antibacterial activity, suggesting that the halide group is not critical for its action against the tested bacterial strains. nih.gov The isoquinoline and phenyl moieties, however, were found to be important for potency. nih.gov These compounds were also active against fluoroquinolone-resistant bacteria. nih.gov

The antifungal activity of isoquinoline alkaloids has also been reported. nih.gov For instance, anidulafungin, a compound with a different structure but within the broader context of antifungal agents, is highly effective against Candida and Aspergillus species by inhibiting β-1,3-D-glucan synthesis. nih.gov While not directly an isoquinoline, this highlights a key mechanism of antifungal action. The antifungal activity of (1)-N-2-methoxybenzyl-1,10-phenanthrolinium bromide, a derivative of 1,10-phenanthroline, has been demonstrated against Candida albicans, with its mechanism involving disruption of membrane integrity. nih.gov

Molecular Mechanism of Biological Action (In Vitro)

The molecular mechanisms underlying the biological activities of this compound and related compounds are multifaceted and depend on the specific biological target.

For its enzyme inhibitory activity , particularly against α-glucosidase, the mechanism involves reversible, mixed-type inhibition. nih.gov This suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process. nih.gov Spectroscopic studies have confirmed that this binding induces conformational changes in the α-glucosidase enzyme. nih.gov

In the context of its antiproliferative and cytotoxic effects , a primary mechanism is the inhibition of topoisomerase I. nih.gov By stabilizing the topoisomerase I-DNA cleavage complex, fluoroindenoisoquinolines prevent the re-ligation of the DNA strand, leading to DNA breaks, cell cycle arrest, and ultimately, apoptosis. nih.govmdpi.com The expression of the protein SLFN11 has been identified as a key determinant of cellular response to these topoisomerase I inhibitors. nih.gov Some isoquinoline derivatives have also been shown to inhibit topoisomerase II. nih.gov

Regarding receptor interactions , indolo[1,2-b]isoquinoline derivatives can act as ligands for melatonin receptors, exhibiting either agonist or antagonist properties. researchgate.net Their binding to these G protein-coupled receptors can modulate downstream signaling pathways. nih.govnih.gov

The antibacterial mechanism of related alkynyl isoquinolines is thought to involve the inhibition of multiple essential bacterial processes, including DNA synthesis, RNA synthesis, and cell wall synthesis. nih.gov This broad-spectrum inhibition contributes to their bactericidal activity. nih.gov

Enzyme Kinetics and Inhibition Mechanisms

There is no available research detailing the effects of this compound on enzyme activity. Consequently, information regarding its potential inhibitory mechanisms—such as whether it acts as a reversible, irreversible, or mixed-type inhibitor against any specific enzyme—is not known.

Ligand-Target Binding Interactions via Molecular Docking

No molecular docking studies specifically investigating the binding of this compound to any protein target have been published. While docking studies have been performed on other indolo-isoquinoline scaffolds to predict their interaction with various proteins, this specific compound has not been the subject of such in silico analysis. nih.govbohrium.comresearchgate.netmdpi.com

Molecular Dynamics Simulations for Binding Dynamics

Similarly, there is a lack of published research on molecular dynamics simulations for this compound. Such studies, which are crucial for understanding the stability of ligand-protein complexes and the dynamics of their interaction over time, have not been reported for this compound.

Cellular Pathway Perturbations

There is no scientific literature available that describes the effects of this compound on cellular pathways. Investigations into its potential to induce DNA damage, generate reactive oxygen species (ROS), cause cell cycle arrest, or trigger apoptosis in cell-based assays have not been documented.

Derivatization and Functionalization of the 11 Fluoroindolo 1,2 B Isoquinoline Scaffold

Post-Functionalization Strategies to Enhance Bioactivity or Specificity

Post-functionalization of the pre-formed 11-fluoroindolo[1,2-b]isoquinoline scaffold presents a versatile approach to introduce molecular diversity and fine-tune biological activity. While many derivatization strategies involve the use of substituted precursors, direct modification of the core structure allows for the efficient generation of a library of analogs from a common intermediate.

One common strategy involves the transformation of functional groups introduced at various positions on the scaffold. For instance, a hydroxyl group can be converted to a triflate (TfO), which then serves as a versatile leaving group for cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, which can probe the steric and electronic requirements of the biological target.

Furthermore, selective C-H activation and functionalization represent an advanced strategy for the direct introduction of substituents onto the aromatic core. While specific examples on the this compound are not extensively documented, methodologies developed for related heterocyclic systems could be applicable. These reactions, often catalyzed by transition metals, can enable the introduction of functional groups at positions that are not readily accessible through classical synthetic routes.

The following table summarizes potential post-functionalization strategies that could be applied to the this compound scaffold based on general knowledge of isoquinoline (B145761) chemistry.

StrategyReagents and ConditionsPotential Modification
Cross-Coupling Pd or Ni catalyst, boronic acids/esters, organostannanes, etc.Introduction of aryl, alkyl, or vinyl groups.
Nitration HNO₃/H₂SO₄Introduction of a nitro group for further functionalization.
Halogenation N-halosuccinimides (NBS, NCS)Introduction of additional halogen atoms.
Alkylation/Acylation Alkyl halides/acyl chlorides with a Lewis acidIntroduction of alkyl or acyl groups.

It is important to note that the reactivity of the this compound scaffold to these transformations would need to be experimentally verified.

Strategies for π-Extension and Modification of the Core Structure

Extending the π-system of the this compound scaffold is a strategy employed to enhance properties such as DNA intercalation, protein-protein interaction inhibition, and electronic conductivity. These modifications can significantly impact the planarity and surface area of the molecule, which are crucial for various biological interactions.

One common approach for π-extension is the annulation of additional rings onto the core structure. This can be achieved through various cyclization reactions. For example, a suitably functionalized indolo[1,2-b]isoquinoline could undergo a [3+2] cycloaddition to form a new five-membered ring. nih.gov Another method involves the construction of larger polycyclic aromatic systems by fusing aromatic rings to the existing scaffold.

The introduction of unsaturated substituents also serves to extend the π-system. This can be accomplished through cross-coupling reactions, such as the Suzuki or Stille coupling, to attach aryl, heteroaryl, or vinyl groups at various positions. These extended π-systems can enhance stacking interactions with biological macromolecules. researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict the impact of π-extension on the electronic properties of the molecule, including the HOMO-LUMO gap and the intramolecular charge transfer characteristics. nih.gov These theoretical insights can guide the design of new analogs with desired electronic and photophysical properties.

The table below outlines several strategies for π-extension of the core structure.

StrategyDescriptionPotential Outcome
Annulation Fusion of additional aromatic or heterocyclic rings.Creation of larger, planar polycyclic systems.
Vinylation Introduction of vinyl groups via cross-coupling reactions.Extension of conjugation and potential for further reactions.
Arylation/Heteroarylation Attachment of aryl or heteroaryl moieties.Increased surface area and potential for new binding interactions.

Introduction of Diverse Substituents to Modulate Properties

The introduction of a wide range of substituents onto the this compound scaffold is a fundamental strategy to modulate its physicochemical and biological properties. The nature and position of these substituents can influence factors such as solubility, lipophilicity, metabolic stability, and target-binding affinity.

The synthesis of substituted indolo[1,2-b]isoquinoline derivatives is often achieved through the use of appropriately substituted starting materials. For instance, variations in the substituents on the N-(2-bromobenzyl)indole precursor can lead to a diverse array of final products. researchgate.net This approach allows for the systematic exploration of the structure-activity relationship (SAR).

For example, a study on a series of indolo[1,2-b]isoquinoline derivatives as α-glucosidase inhibitors demonstrated that the presence and nature of substituents significantly impacted their inhibitory activity. researchgate.net While this study did not specifically focus on the 11-fluoro analog, it highlights the importance of substituent effects on the bioactivity of this class of compounds.

The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution within the molecule, which can be crucial for its interaction with biological targets. nih.gov For example, the presence of a nitro group, a strong electron-withdrawing group, can significantly affect the electronic and photophysical properties of the scaffold. nih.gov

The following table provides examples of how different substituents might modulate the properties of the this compound scaffold.

SubstituentPotential Effect on Properties
Alkyl groups Increased lipophilicity, potential for steric interactions.
Hydroxyl groups Increased hydrophilicity, potential for hydrogen bonding.
Methoxy (B1213986) groups Increased lipophilicity, potential for hydrogen bond acceptance.
Halogens Increased lipophilicity, altered electronic properties, potential for halogen bonding.
Nitro groups Strong electron-withdrawing effect, potential for hydrogen bonding.
Amino groups Increased hydrophilicity, potential for hydrogen bonding and salt formation.

The systematic variation of these substituents is a cornerstone of medicinal chemistry efforts to optimize the therapeutic potential of the this compound scaffold.

Q & A

Q. What computational methods validate the role of π-π stacking in stabilizing the crystal lattice of this compound?

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π = 15–20% contribution).
  • Energy frameworks (CrystalExplorer) : Visualize stabilization energies from stacking interactions vs. H-bonding .

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